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molecular formula C12H15ClO4 B8639898 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Methyl 3-(3-chloropropoxy)-4-methoxybenzoate

Cat. No. B8639898
M. Wt: 258.70 g/mol
InChI Key: ATTKOTWDBRBING-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer and a dropping funnel were placed 10.1 g (38.7 mmol) of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (purity: 99%) obtained in Example II-20, 0.27 g (3.87 mmol) of sodium nitrite, and 12.5 mL of acetic acid. The resulting mixture was heated to 40° C. under stirring. To the reaction mixture was dropwise added slowly 16.2 g (154.8 mmol) of nitric acid (60 wt. %), and the mixture was heated at 40-50° C. for 5 hours. After the reaction was complete, 20 mL of water was added to the reaction mixture, and the aqueous mixture was cooled to 20° C., precipitating a crystalline product. The crystalline product was collected by filtration, washed successively with 30 mL of water and 30 mL of n-heptane, and dried under reduced pressure, to give 11.3 g (isolated yield: 95.0%, purity: 99% in terms of area percentage determined by high performance liquid chromatography) of methyl 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoate as a white crystalline product.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
16.2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[C:9]([O:11][CH3:12])=[O:10].[N:18]([O-:20])=[O:19].[Na+].C(O)(=O)C.[N+]([O-])(O)=O>O>[CH3:17][O:16][C:15]1[C:6]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
ClCCCOC=1C=C(C(=O)OC)C=CC1OC
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
16.2 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 mL volume glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40-50° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
precipitating a crystalline product
FILTRATION
Type
FILTRATION
Details
The crystalline product was collected by filtration
WASH
Type
WASH
Details
washed successively with 30 mL of water and 30 mL of n-heptane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)OC)C=C1OCCCCl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 961.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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